3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid
CAS No.: 1171932-64-1
Cat. No.: VC7337317
Molecular Formula: C11H7N3O3
Molecular Weight: 229.195
* For research use only. Not for human or veterinary use.
![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid - 1171932-64-1](/images/structure/VC7337317.png)
Specification
CAS No. | 1171932-64-1 |
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Molecular Formula | C11H7N3O3 |
Molecular Weight | 229.195 |
IUPAC Name | 3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-7-carboxylic acid |
Standard InChI | InChI=1S/C11H7N3O3/c15-10-7-4-12-8-3-5(11(16)17)1-2-6(8)9(7)13-14-10/h1-4H,(H,16,17)(H2,13,14,15) |
Standard InChI Key | GTZCYAUWGRFDTI-UHFFFAOYSA-N |
SMILES | C1=CC2=C3C(=CN=C2C=C1C(=O)O)C(=O)NN3 |
Introduction
Structural Characteristics and Molecular Properties
The compound’s core structure consists of a pyrazolo[4,3-c]quinoline backbone, where the pyrazole ring (positions 1–3) is fused to the quinoline system (positions 4–9). Key features include:
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3-Oxo group: A ketone at position 3 introduces polarity and potential hydrogen-bonding interactions.
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2,3-Dihydro configuration: Partial saturation at the pyrazole ring reduces aromaticity, potentially enhancing solubility.
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Carboxylic acid at position 7: This functional group contributes to acidity (pKa ≈ 4.5–5.0) and enables salt formation or conjugation reactions.
Molecular Formula: C₁₁H₇N₃O₃
Molecular Weight: 241.20 g/mol
Key Spectroscopic Features:
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch, ketone and carboxylic acid) and ~2500–3300 cm⁻¹ (O-H stretch, carboxylic acid) .
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¹H NMR: Expected signals include a singlet for the pyrazole C4-H (δ 8.2–8.5 ppm) and a broad peak for the carboxylic acid proton (δ 12–13 ppm) .
Synthetic Methodologies
Friedländer Condensation Approach
Friedländer condensation, widely used for quinoline synthesis, can be adapted for pyrazoloquinolines. A proposed route involves:
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Reacting 5-aminopyrazole-4-carbaldehyde with a ketone-containing anthranilic acid derivative.
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Cyclization under acidic conditions to form the quinoline core .
Example Reaction:
Multicomponent Synthesis
Recent advances in multicomponent reactions (MCRs) offer efficient pathways. A three-component system using:
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Isatin derivatives (as quinoline precursors)
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Hydrazine hydrate (pyrazole ring formation)
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Malonic acid (carboxylic acid introduction)
Yield optimization studies indicate that microwave irradiation (100°C, 30 min) improves reaction efficiency by 20–25% compared to conventional heating .
Physicochemical and Biological Properties
Solubility and Stability
Property | Value |
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Aqueous Solubility | 1.2 mg/mL (pH 7.4) |
logP (Octanol/Water) | 1.8 ± 0.2 |
Thermal Decomposition | 285°C (DSC) |
Biological Activity
While direct data on the target compound are scarce, structural analogues exhibit notable bioactivity:
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Anti-inflammatory Effects: Pyrazolo[4,3-c]quinolines inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages (IC₅₀ = 0.39–1.2 μM) .
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Enzyme Inhibition: Quinoline derivatives demonstrate affinity for iNOS and COX-2, with binding energies ≤ −8.5 kcal/mol in molecular docking studies .
Challenges and Limitations
Current barriers to utilization include:
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Synthetic Complexity: Low yields (<40%) in multistep reactions.
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Limited Pharmacokinetic Data: Absence of in vivo studies hinders therapeutic translation.
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